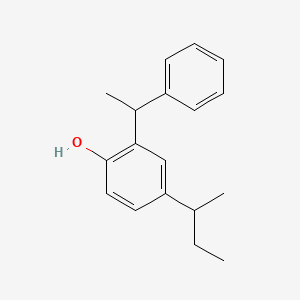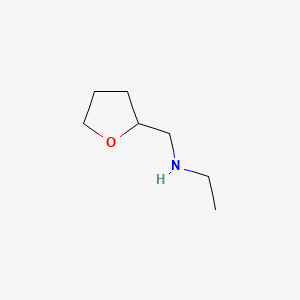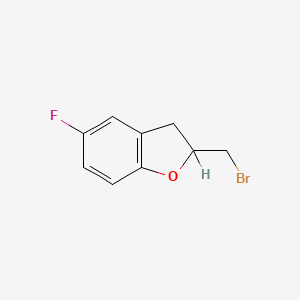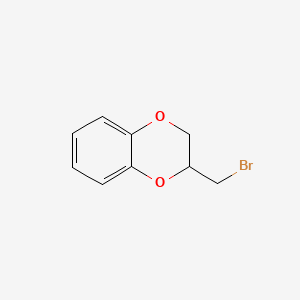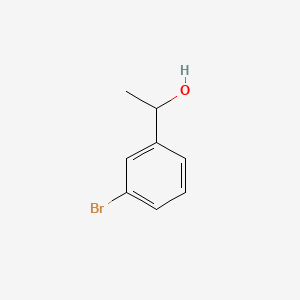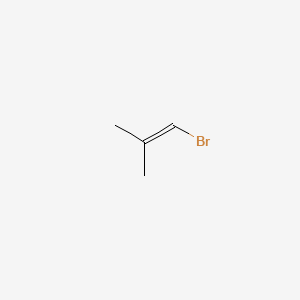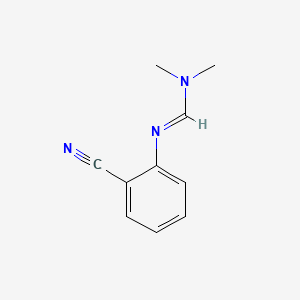
N'-(2-Cyanophenyl)-N,N-dimethylformamidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of formamidine derivatives, such as N'-(2-Cyanophenyl)-N,N-dimethylformamidine, can be achieved through various chemical routes. One common method involves the reaction of N,N-dimethylformamide (DMF) derivatives with reagents like iodine and aqueous ammonia, leading to the formation of N-cyano nucleosides, which are closely related to the target compound (Mullah, Andrus, Zhao, & Jones, 1995). Another approach involves the reaction of carbodiimides with acid chlorides to synthesize a series of N-acyl chloroformamidines, which can be further modified to obtain desired formamidine structures (Wang, Chi, Zhao, Zhang, & Xi, 2012).
Molecular Structure Analysis
The molecular structure of formamidine compounds can be analyzed through various spectroscopic and crystallographic techniques. For example, the structure of N-acyl chloroformamidine was confirmed by X-ray diffraction, providing insights into the molecular geometry and bonding characteristics of these compounds (Wang, Chi, Zhao, Zhang, & Xi, 2012).
Chemical Reactions and Properties
Formamidine derivatives participate in a variety of chemical reactions, reflecting their diverse chemical properties. For instance, N,N-dimethylformamide (DMF) can be used as both a reagent and solvent in the direct cyanation of indoles and benzofurans, indicating the versatility of formamidine-related compounds in synthetic chemistry (Ding & Jiao, 2011).
Physical Properties Analysis
The physical properties of N'-(2-Cyanophenyl)-N,N-dimethylformamidine and related formamidine derivatives, such as solubility, melting point, and boiling point, can be influenced by the molecular structure and substituent groups. These properties are crucial for understanding the compound's behavior in different chemical environments and applications.
Chemical Properties Analysis
The chemical properties of formamidine derivatives are characterized by their reactivity towards various nucleophiles and electrophiles. This reactivity is essential for their application in organic synthesis, including the construction of N-containing compounds and heterocycles, which are important in pharmaceutical and material science (Wang, Chi, Zhao, Zhang, & Xi, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Nucleoside Modification
The use of N'-(2-Cyanophenyl)-N,N-dimethylformamidine in scientific research primarily involves its application in the synthesis of modified nucleosides. For instance, the oxidative conversion of N-dimethylformamidine nucleosides to N-cyano nucleosides has been explored, with the reaction occurring under conditions favorable for retaining iodine on the solid support or synthesis column before cleavage with aqueous ammonia (Mullah, Andrus, Zhao, & Jones, 1995). This process demonstrates the potential of N'-(2-Cyanophenyl)-N,N-dimethylformamidine in facilitating base modifications in oligonucleotides.
Antiviral Activity and Synthesis Techniques
Another significant application is in the synthesis of compounds with potential antiviral activity. The rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation, using N'-(2-Cyanophenyl)-N,N-dimethylformamidine as an intermediate, has shown promising results. Some of the synthesized compounds exhibited weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012). The study underscores the compound's role in creating derivatives with potential antiviral properties.
Formation of N,N-Dimethylformamidines
The formation of N,N-Dimethylformamidines from sulfonamides, using N'-(2-Cyanophenyl)-N,N-dimethylformamidine, is another research focus. This process involves the use of the Vilsmeier reagent as a cleavage activator, performed under mild conditions and achieving good to excellent yields. It also serves as a deprotection strategy when amines or anilines are protected with sulfonyl groups (Chen, Gradén, Aurell, & Gibson, 2015). This highlights its utility in the synthesis of various chemical compounds.
Synthesis of Heterocyclic Compounds
Additionally, N'-(2-Cyanophenyl)-N,N-dimethylformamidine is used in the synthesis of heterocyclic compounds. For example, the synthesis of pyrimidines from N-carbamoyl-N,N′-dimethylformamidine and its reaction with ethyl anthranilate and cyanoacetamide to produce specific pyrimidines demonstrates its versatility in creating diverse chemical structures (Dozorova, Grizik, & Granik, 1990).
Safety And Hazards
Without specific data, it’s difficult to predict the exact safety and hazards associated with “N’-(2-Cyanophenyl)-N,N-dimethylformamidine”. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
Future research could involve the synthesis and characterization of “N’-(2-Cyanophenyl)-N,N-dimethylformamidine”, as well as studies into its reactivity and potential applications.
Please note that this information is based on general knowledge of organic chemistry and related compounds, and may not be entirely accurate for “N’-(2-Cyanophenyl)-N,N-dimethylformamidine”. For accurate information, experimental data and peer-reviewed research would be needed.
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)8-12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVOLCHPUOIJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249277 | |
| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Cyanophenyl)-N,N-dimethylformamidine | |
CAS RN |
36185-83-8 | |
| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36185-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(2-Cyanophenyl)-N,N-dimethylformamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036185838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC319960 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-cyanophenyl)-N,N-dimethylformamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



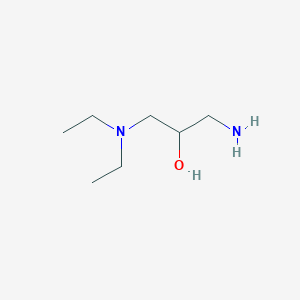
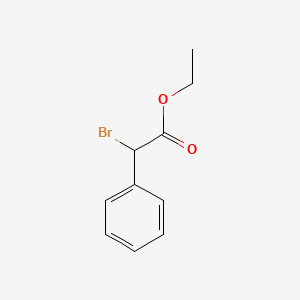
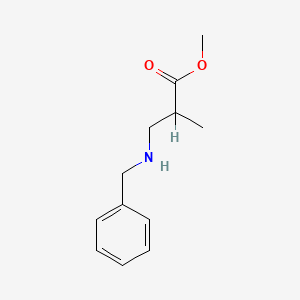
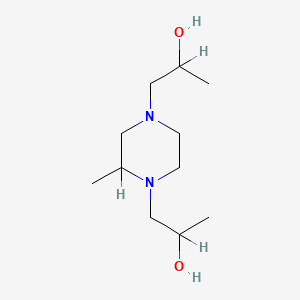
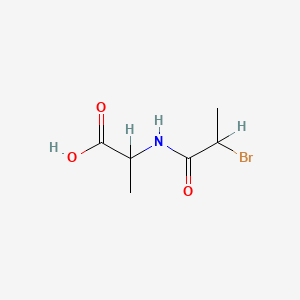
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)
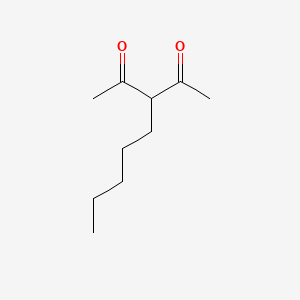
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)
